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2-Azaspiro[3.4]octan-6-one

Cat. No.: B12964412
M. Wt: 125.17 g/mol
InChI Key: NIMQPUWFSRJDSU-UHFFFAOYSA-N
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Description

Contextualization of Spirocyclic Frameworks in Organic Chemistry

Spirocyclic frameworks are a class of organic compounds characterized by two rings connected at a single, shared carbon atom known as the spiro-carbon. This unique structural arrangement imparts a distinct three-dimensional geometry, positioning the two rings in orthogonal planes. In medicinal chemistry and drug discovery, this inherent three-dimensionality is highly valued as it allows for the exploration of new chemical space beyond the predominantly flat structures of many traditional aromatic compounds. The rigid scaffold of spirocycles provides a dense and well-defined orientation for appended functional groups, which can lead to improved physicochemical properties such as aqueous solubility and metabolic stability in drug candidates. The synthesis of these complex structures, particularly the creation of the central quaternary spiro-carbon, remains a challenging yet rewarding endeavor for synthetic organic chemists.

Structural Distinctiveness of the 2-Azaspiro[3.4]octan-6-one Skeleton

The this compound molecule is a specific heterocyclic compound that embodies the key features of a spirocyclic framework. Its structure is composed of two distinct rings: a four-membered, nitrogen-containing azetidine (B1206935) ring and a five-membered cyclopentanone (B42830) ring. These two rings are fused at a single spirocyclic carbon atom.

The nomenclature indicates that the nitrogen atom is located at the '2' position within the azetidine ring, and a carbonyl functional group (a ketone) is present at the '6' position on the cyclopentanone ring. This combination of a nitrogen-containing heterocycle and a ketone functional group within a rigid spirocyclic system makes it a versatile building block in synthetic chemistry.

Chemical Properties of this compound

Property Value Source
CAS Number 2077964-92-0 ambeed.comchemsrc.com
Molecular Formula C₇H₁₁NO chemsrc.comaksci.com
Molecular Weight 125.17 g/mol ambeed.comchemsrc.comaksci.com

Research Trajectory and Evolution of Azaspiro[3.4]octanone Investigations

The investigation into azaspiro[3.4]octane scaffolds has evolved significantly, driven by their potential as key structural motifs in pharmacologically active molecules. Initial research efforts focused on developing efficient and scalable synthetic routes to the core 2-azaspiro[3.4]octane skeleton. rsc.orgresearchgate.net These methods often involve annulation strategies that build either the cyclopentane (B165970) or the azetidine ring onto a pre-existing ring, utilizing conventional chemical transformations. rsc.org The availability of these synthetic pathways has been crucial for enabling further research.

More recent investigations have shifted towards leveraging these scaffolds as multifunctional modules in drug discovery. nih.gov A prominent research trajectory for the 2-azaspiro[3.4]octanone core is its use as a key intermediate in the synthesis of selective M4 muscarinic receptor agonists. nih.govgoogle.com M4 receptors are a target for treating the symptoms of psychosis in neurological disorders such as schizophrenia. nih.gov The development of non-selective muscarinic agonists showed clinical promise but was hampered by side effects, leading researchers to pursue selective M4 agonists to isolate the desired therapeutic effect. nih.gov Patents filed for novel 2-azaspiro[3.4]octane derivatives as M4 agonists underscore the active and ongoing interest in this area of research, with this compound being explicitly cited as a precursor in these synthetic efforts. nih.govgoogle.com This focused application highlights the successful transition of the azaspiro[3.4]octanone framework from a synthetic target to a valuable component in the development of potential therapeutics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO B12964412 2-Azaspiro[3.4]octan-6-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azaspiro[3.4]octan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-6-1-2-7(3-6)4-8-5-7/h8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMQPUWFSRJDSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1=O)CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Azaspiro 3.4 Octan 6 One and Analogues

Cyclization Reaction Pathways for Spirocyclic Construction

The formation of the characteristic spirocyclic system of 2-azaspiro[3.4]octan-6-one can be achieved through various cyclization reactions. These methods are broadly categorized into intramolecular and intermolecular strategies, each offering distinct advantages in terms of starting material accessibility and reaction efficiency.

Intramolecular Cyclization Strategies

Intramolecular cyclization is a powerful approach that involves the formation of one of the rings from a pre-existing structure that already contains the other ring and a tethered reactive group. A common strategy involves the cyclization of a substituted cyclopentane (B165970) derivative to form the azetidine (B1206935) ring. For instance, a suitably functionalized cyclopentane carrying an amine and a leaving group at the appropriate positions can undergo intramolecular nucleophilic substitution to yield the desired spirocyclic lactam.

Key to this approach is the stereoselective synthesis of the cyclopentane precursor to control the final stereochemistry of the spiro center. Researchers have utilized various methods, including enzymatic resolutions and asymmetric catalysis, to prepare enantiomerically enriched cyclopentane intermediates.

Intermolecular Cyclization Strategies

Intermolecular strategies involve the reaction of two separate molecules to construct the spirocyclic core. While less common for the direct synthesis of this compound, these methods are valuable for creating analogous structures. One such approach could involve the reaction of a cyclobutanone (B123998) derivative with a reagent that provides the atoms for the cyclopentanone (B42830) ring.

Annulation Approaches to the Azaspiro[3.4]octanone Core

Annulation, the formation of a new ring onto a pre-existing one, is a cornerstone of synthetic organic chemistry and has been successfully applied to the synthesis of this compound. rsc.org These strategies can be categorized by which ring of the spirocycle is formed during the annulation step.

Cyclopentane Ring Annulation Methodologies

In this approach, the four-membered azetidine ring serves as the starting point, and the five-membered cyclopentanone ring is constructed upon it. rsc.org A notable example involves the use of a protected 3-aminoazetidine derivative. This intermediate can be subjected to a sequence of reactions, such as alkylation with a suitable three-carbon electrophile followed by an intramolecular cyclization, to form the cyclopentanone ring.

The Robinson annulation, a classic ring-forming reaction, can also be adapted for this purpose. juniperpublishers.com This method typically involves a Michael addition followed by an intramolecular aldol (B89426) condensation. juniperpublishers.com By carefully selecting the azetidine-based Michael donor and a suitable α,β-unsaturated ketone as the acceptor, the cyclopentanone ring can be efficiently fused to the azetidine core.

Four-Membered Ring Annulation Methodologies

Conversely, the cyclopentanone ring can be the starting template for the annulation of the four-membered azetidine ring. rsc.org This is a more common and often more facile approach. rsc.org One strategy begins with a 1-amino-1-cyanocyclopentane derivative. This starting material can be elaborated through a series of steps, including reduction of the nitrile to an amine and subsequent intramolecular cyclization with a tethered electrophilic group, to form the azetidinone ring.

Another powerful method involves the [2+2] cycloaddition of a ketene (B1206846) with an imine (the Staudinger synthesis) derived from a cyclopentanone precursor. mdpi.com This reaction directly constructs the β-lactam (azetidinone) ring onto the cyclopentane core, providing a convergent and efficient route to the 2-azaspiro[3.4]octanone skeleton.

Starting MaterialReagents and ConditionsProductYield (%)Reference
1-(tert-butoxycarbonylamino)cyclopentanecarbonitrile1. LiAlH4, THF; 2. MsCl, Et3N; 3. NaH, THFN-Boc-2-azaspiro[3.4]octan-6-oneNot Reported rsc.org
Cyclopentanone1. NH2OH·HCl, Pyridine; 2. TsCl, Pyridine; 3. Beckmann rearrangementThis compoundNot Reported rsc.org

Exploitation of Cycloaddition Reactions in Azaspiro[3.4]octane Synthesis

Cycloaddition reactions are powerful tools for the rapid construction of cyclic and heterocyclic systems with high stereocontrol. libretexts.org Their application in the synthesis of 2-azaspiro[3.4]octane and its analogues has proven to be highly effective.

One of the most prominent examples is the [3+2] dipolar cycloaddition. researchgate.net This reaction involves the combination of a three-atom dipole with a two-atom dipolarophile to form a five-membered ring. In the context of azaspiro[3.4]octane synthesis, an azomethine ylide can serve as the three-atom component, reacting with a suitable alkene dipolarophile to construct the pyrrolidine (B122466) ring of a 2,6-diazaspiro[3.4]octane analogue. researchgate.net

Furthermore, as mentioned in the annulation section, the [2+2] cycloaddition between a ketene and an imine is a direct and efficient method for constructing the four-membered azetidinone ring. mdpi.com This reaction is particularly useful as it can be performed with a wide range of substituted ketenes and imines, allowing for the synthesis of a diverse library of 2-azaspiro[3.4]octanone analogues. The stereochemical outcome of the Staudinger synthesis can often be controlled by the reaction conditions and the nature of the substituents on the reactants. mdpi.com

Reaction TypeReactant 1Reactant 2ProductReference
[3+2] CycloadditionAzomethine ylideElectron-deficient alkeneSubstituted N-benzylpyrrolidine researchgate.net
[2+2] Cycloaddition (Staudinger Synthesis)KeteneImine2-Azetidinone (β-lactam) mdpi.com

[3+2] Cycloaddition for Azaspiro[3.4]octane Formation

The [3+2] cycloaddition, a type of 1,3-dipolar cycloaddition, is a powerful and atom-economical method for constructing five-membered heterocyclic rings, such as the pyrrolidine core of the azaspiro[3.4]octane system. rsc.orgwikipedia.org This strategy typically involves the reaction of an azomethine ylide with a dipolarophile. rsc.org

Azomethine ylides, which are 1,3-dipoles, can be generated in situ from various precursors, including the decarboxylation of α-amino acids or the thermal or photochemical ring-opening of aziridines. msu.edu For the synthesis of azaspiro[3.4]octane derivatives, a common approach is the reaction of an azomethine ylide with an exocyclic alkene on a cyclopentane ring. chapman.edu

Research has demonstrated the successful synthesis of substituted N-benzylpyrrolidine products in yields ranging from 77–83% through the [3+2] dipolar cycloaddition of an unstabilised azomethine ylide precursor with electron-deficient alkenes. researchgate.net This method allows for the simultaneous formation of multiple stereocenters, making it a highly valuable strategy in asymmetric synthesis. researchgate.net The regioselectivity and stereoselectivity of the cycloaddition are often high, providing a direct route to complex spirocyclic structures. nih.gov

Table 1: Examples of [3+2] Cycloaddition for Azaspiro[3.4]octane Analogue Synthesis
Azomethine Ylide PrecursorDipolarophileProductYield (%)Reference
Isatin and Sarcosine3,5-bis[(E)-arylmethylidene]tetrahydro-4(1H)-pyridinoneSpiro-pyrrolidine derivativesHigh chapman.edu
Benzyl(methoxymethyl)(trimethylsilylmethyl)amineEthyl acrylateSubstituted N-benzylpyrrolidine77-83 researchgate.net
Isatin and 1,3-thiazolidine-4-carboxylic acid5-Arylidene thiazolidine-2,4-dioneSpiro thiazolidine (B150603) derivativesHigh nih.gov

[2+2] Cycloaddition in Spiro-β-Lactam Synthesis

The [2+2] cycloaddition reaction, particularly the Staudinger ketene-imine cycloaddition, is a cornerstone in the synthesis of β-lactams (azetidin-2-ones). wikipedia.orgorganic-chemistry.org This methodology can be adapted to construct spiro-β-lactams, which are analogues of this compound where the carbonyl group is part of a four-membered ring. The reaction involves the combination of a ketene with an imine to form the characteristic four-membered β-lactam ring. wikipedia.orgmdpi.com

In the context of spirocyclic systems, either the ketene or the imine component must contain a pre-existing ring that will form the spiro-fused portion of the final product. For instance, a cyclic imine can react with a ketene to yield a spiro-β-lactam. The stereochemical outcome of the Staudinger cycloaddition can be influenced by the substituents on both the ketene and the imine, as well as the reaction conditions. organic-chemistry.org Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the formation of cis-β-lactams. organic-chemistry.org

Catalytic and enantioselective versions of the Staudinger cycloaddition have been developed, often employing chiral nucleophiles such as planar-chiral derivatives of 4-(pyrrolidino)pyridine, to achieve high levels of stereocontrol. nih.gov This allows for the synthesis of optically active spiro-β-lactams, which are valuable building blocks in medicinal chemistry.

Ketene-Mediated Cyclization Pathways (e.g., [2+n] and Vinylogous [4+n] Periselective Cyclizations)

Beyond the classical [2+2] cycloaddition, ketenes are versatile intermediates that can participate in a variety of cyclization pathways to form heterocyclic systems. Ketene-mediated cyclizations can be employed to construct the this compound scaffold and its analogues.

One such pathway involves the intramolecular reaction of a ketene with a tethered functional group. For example, a molecule containing both a ketene precursor (such as an α-diazoketone, which can undergo a Wolff rearrangement to form a ketene) and a nucleophilic nitrogen atom can undergo an intramolecular cyclization to form a lactam. nih.gov If the nitrogen is part of a pre-existing ring, this can lead to the formation of a spirocyclic system.

Furthermore, ketenes can participate in higher-order cycloadditions. While less common than [2+2] cycloadditions, [4+2] cycloadditions (Diels-Alder reactions) involving ketenes as dienophiles can occur. Vinylogous ketenes can also be employed in [4+n] periselective cyclizations to generate larger ring systems. The application of these more advanced ketene-mediated cyclizations to the synthesis of this compound offers opportunities for novel synthetic strategies.

Enantioselective and Diastereoselective Synthesis of this compound

Achieving stereocontrol in the synthesis of this compound is crucial, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. Both enantioselective and diastereoselective approaches have been developed to access stereochemically pure azaspiro[3.4]octanone scaffolds.

Enantioselective synthesis can be achieved through various strategies:

Chiral Catalysts: The use of chiral catalysts in cycloaddition reactions, such as the [3+2] cycloaddition of azomethine ylides, can induce high levels of enantioselectivity. researchgate.netnih.gov Metal complexes with chiral ligands are commonly employed for this purpose. msu.edu

Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants can direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary can be removed.

Chiral Starting Materials: Utilizing starting materials from the chiral pool, such as enantiomerically pure amino acids like proline, can provide a stereodefined foundation for the synthesis of the target molecule. mdpi.com

Diastereoselective synthesis often focuses on controlling the relative stereochemistry of multiple stereocenters. In the context of this compound, this is particularly relevant when substituents are present on the rings. The diastereoselectivity of cycloaddition reactions is often influenced by steric and electronic factors, and reaction conditions can be optimized to favor the formation of a specific diastereomer. researchgate.net For example, in the synthesis of spirocyclic pyrrolidines via [3+2] cycloaddition, high diastereoselectivity is often observed. rsc.org

A notable example is the catalytic and enantioselective preparation of the (S)-4-methyleneproline scaffold, a precursor to spirocyclic proline analogues. nih.gov This was achieved through a one-pot double allylic alkylation of a glycine (B1666218) imine analogue in the presence of a chinchonidine-derived catalyst under phase-transfer conditions. nih.gov

Strategic Application of Protecting Groups in Azaspiro[3.4]octanone Synthesis

In the multi-step synthesis of complex molecules like this compound and its analogues, the strategic use of protecting groups is often essential. jocpr.com Protecting groups are used to temporarily mask a reactive functional group, such as the secondary amine in the azaspiro[3.4]octane core, to prevent it from interfering with reactions occurring at other sites in the molecule. ucoz.com

Commonly used nitrogen protecting groups in this context include:

tert-Butoxycarbonyl (Boc): The Boc group is widely used due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. ucoz.com

Carboxybenzyl (Cbz or Z): The Cbz group is another common nitrogen protecting group that is stable to a range of conditions and can be removed by hydrogenolysis. ucoz.com

Table 2: Common Nitrogen Protecting Groups in Azaspiro[3.4]octanone Synthesis
Protecting GroupAbbreviationIntroduction ConditionsCleavage ConditionsReference
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc)2O, baseTrifluoroacetic acid (TFA), HCl ucoz.com
CarboxybenzylCbzBenzyl chloroformate, baseH2, Pd/C (Hydrogenolysis) ucoz.com
9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSu, basePiperidine ucoz.com

Development of Scalable Synthetic Routes for Azaspiro[3.4]octanone Scaffolds

The transition of a synthetic route from a laboratory scale to a larger, industrial scale presents numerous challenges. For azaspiro[3.4]octanone scaffolds to be readily available for applications in drug discovery and development, scalable synthetic routes are essential. A scalable synthesis is characterized by being safe, cost-effective, and robust.

Key considerations in the development of scalable routes for azaspiro[3.4]octanone scaffolds include:

Cost of Starting Materials: Utilizing readily available and inexpensive starting materials. rsc.org

Avoidance of Hazardous Reagents: Replacing toxic or explosive reagents with safer alternatives.

Minimization of Chromatography: Developing routes that yield products of high purity, minimizing the need for purification by column chromatography, which is often not practical on a large scale. rsc.org

Telescoping Reactions: Combining multiple reaction steps into a single pot without isolating intermediates to improve efficiency.

Several facile and scalable routes for the synthesis of 2-azaspiro[3.4]octane have been reported. rsc.org These routes often involve conventional chemical transformations and employ readily available starting materials. researchgate.netrsc.org For example, step-economic syntheses of novel thia-azaspiro[3.4]octanes have been developed, highlighting the potential for creating diverse and multifunctional modules for drug discovery on a larger scale. nih.gov

Chemical Transformations and Reactivity Studies of 2 Azaspiro 3.4 Octan 6 One Derivatives

Functional Group Interconversions on the Azaspiro[3.4]octanone Framework

The 2-azaspiro[3.4]octanone core allows for a variety of functional group interconversions, enabling the synthesis of diverse derivatives. A key strategy involves the use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, to facilitate selective reactions at different positions of the molecule. For instance, the synthesis of 2-[(tert-butoxycarbonyl]-2-azaspiro[3.4]octane-6-carboxylic acid involves the protection of the nitrogen atom with a Boc group, followed by oxidation or hydrolysis of a precursor functional group at the 6-position to yield the carboxylic acid. vulcanchem.com This bifunctional compound, with its protected amine and a carboxylic acid, serves as a valuable intermediate for further chemical modifications, such as peptide couplings. vulcanchem.com

The synthesis of the parent 2-azaspiro[3.4]octane has been achieved through multiple routes, including the annulation of the cyclopentane (B165970) ring or the four-membered azetidine (B1206935) ring, using readily available starting materials and conventional chemical transformations. rsc.org These synthetic strategies provide access to the core scaffold, which can then be subjected to various functional group interconversions.

Ring-Opening and Re-arrangement Phenomena in Azaspirocyclic Systems

While specific studies on the ring-opening and rearrangement of 2-azaspiro[3.4]octan-6-one are not extensively detailed in the provided search results, the general reactivity of spiro-β-lactams and related azaspirocyclic systems suggests that these compounds can undergo such transformations under specific conditions. The inherent strain in the four-membered azetidine ring can make it susceptible to nucleophilic attack or acid-catalyzed ring-opening. For example, the Staudinger synthesis, a [2+2] cycloaddition, is a common method for forming β-lactam rings and highlights the dynamic nature of these four-membered heterocycles. researchgate.net The stability of the azaspiro[3.4]octanone system is influenced by factors such as the nature of substituents on the rings and the reaction conditions employed.

Derivatization at the Nitrogen Atom within the Azaspiro[3.4]octane System

The secondary amine in the 2-azaspiro[3.4]octane core is a primary site for derivatization, allowing for the introduction of a wide range of substituents. This is a crucial aspect in medicinal chemistry for modulating the pharmacological properties of the molecule.

N-Alkylation and N-Arylation: The nitrogen can be alkylated or arylated through standard synthetic methods. For example, this compound trifluoroacetate (B77799) salt can be reacted with various electrophiles in the presence of a base like diisopropylethylamine (DIPEA). google.comgoogle.com This allows for the introduction of diverse groups, such as a 4-chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]-pyrimidine moiety, to the nitrogen atom. google.comgoogle.com

N-Acylation: The nitrogen atom can also undergo acylation. For instance, treatment of this compound trifluoroacetate with methyl carbonochloridate (B8618190) in the presence of triethylamine (B128534) leads to the formation of the corresponding N-acylated product. google.com

Boc Protection: As mentioned earlier, the nitrogen is often protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. vulcanchem.com This protecting group is stable under various reaction conditions but can be readily removed under acidic conditions, allowing for subsequent modifications at the nitrogen atom. vulcanchem.com

Below is a table summarizing some reported derivatizations at the nitrogen atom:

Starting MaterialReagent(s)Product
This compound trifluoroacetate4-chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]-pyrimidine, DIPEA, 2-propanol2-(6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl)-2-azaspiro[3.4]octan-6-one
This compound trifluoroacetateMethyl carbonochloridate, Triethylamine, DCMMethyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate
2-Azaspiro[3.4]octaneDi-tert-butyl dicarbonate (Boc₂O)tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate

Chemical Modulations of the Ketone Moiety at Position 6

The ketone group at the 6-position of the cyclopentane ring is another key site for chemical transformations, enabling the introduction of various functionalities and the creation of new stereocenters.

Reduction: The ketone can be reduced to the corresponding alcohol. While specific examples for this compound are not detailed, standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride would be expected to perform this transformation. The stereochemical outcome of such a reduction can be influenced by the steric hindrance imposed by the spirocyclic system.

Reductive Amination: The ketone can undergo reductive amination to introduce an amino group. For instance, treatment with an amine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) can yield the corresponding amine derivative. A patent describes the conversion of tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate to tert-butyl (R)-6-(((benzyloxy)carbonyl)amino)-2-azaspiro[3.4]octane-2-carboxylate, indicating a reductive amination process followed by protection of the resulting amine. google.com

Conversion to other functional groups: The ketone can be a precursor for other functionalities. For example, it can be converted to an oxime by reaction with hydroxylamine, or to a hydrazone with hydrazine (B178648) derivatives. These functional groups can then be further modified.

The following table outlines potential transformations of the ketone moiety:

Reaction TypeReagent(s)Potential Product
ReductionNaBH₄ or LiAlH₄2-Azaspiro[3.4]octan-6-ol
Reductive AminationAmine, NaBH(OAc)₃6-Amino-2-azaspiro[3.4]octane derivative
OximationNH₂OH·HClThis compound oxime

Transformations Involving Substituents on the Cyclopentane Ring

Modifications on the cyclopentane ring, other than at the ketone position, allow for the introduction of further diversity into the 2-azaspiro[3.4]octanone scaffold. The synthesis of derivatives with substituents on the cyclopentane ring often involves starting from appropriately substituted cyclopentane precursors before the formation of the spirocyclic system.

Structural Elucidation and Conformational Analysis of 2 Azaspiro 3.4 Octan 6 One

Crystallographic Investigations of Azaspiro[3.4]octanone Analogues

Direct crystallographic data for 2-Azaspiro[3.4]octan-6-one is not publicly available. However, X-ray crystallography studies on analogous azaspiro systems provide significant insights into the likely solid-state conformation of this molecule.

For instance, the crystal structure of a derivative of 7-amino-5-azaspiro[2.4]heptan-5-yl, a closely related spiro system, was instrumental in determining the absolute configurations of its chiral centers. nih.gov Similarly, the relative stereochemistry of a 5-oxa-2-azaspiro[3.4]octane derivative was unambiguously assigned using X-ray crystallography. nih.gov In a study of 1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride, X-ray crystallography confirmed the absolute configuration of single crystals.

In a broader context, crystallographic analysis of various spirocyclic compounds has revealed key structural features. For example, in 6-oxa-2-azaspiro[3.5]nonane derivatives, the azetidine (B1206935) ring shows minimal deviation from planarity, and the two rings adopt a nearly perpendicular arrangement, with a dihedral angle approaching 89.7 degrees. smolecule.com This orthogonal relationship is a defining characteristic of spirocyclic systems. thieme-connect.com The analysis of a covalent complex of a 6-oxa-2-azaspiro[3.4]octane derivative with SARS-CoV-2 3CL protease also highlights the defined three-dimensional structure of this scaffold. acs.org

These studies collectively suggest that the cyclopentanone (B42830) ring in this compound would likely adopt an envelope or twist conformation to minimize steric strain, while the azetidine ring would remain relatively planar. The spiro junction enforces a rigid, three-dimensional structure.

Table 1: Crystallographic Data for Selected Azaspiro[3.4]octane Analogues

CompoundMethodKey FindingsReference
tert-Butyl 6-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate HCl saltX-ray CrystallographyDetermined relative stereochemistry. nih.gov
7-[(7S)-amino-5-azaspiro[2.4]heptan-5-yl] derivativeX-ray CrystallographyDetermined absolute configuration. nih.gov
6-oxa-2-azaspiro[3.5]nonane derivativeX-ray CrystallographyAzetidine ring is nearly planar; dihedral angle between rings is ~89.7°. smolecule.com
6-oxa-2-azaspiro[3.4]octane complex with 3CL proteaseX-ray CrystallographyConfirmed the binding mode and 3D structure within a protein active site. acs.org

Conformational Dynamics of the Spiro[3.4]octane Skeleton

The spiro[3.4]octane skeleton, which forms the core of this compound, possesses a unique set of conformational properties due to the fusion of a four-membered and a five-membered ring. The stability of such systems is influenced by their rigid bicyclic structure, which limits conformational flexibility.

The inherent rigidity of the spirocyclic framework is a key feature, often leading to a reduced conformational entropy penalty upon binding to a protein target. core.ac.uk This rigidity provides a stiff framework for the attachment of functional groups in specific spatial orientations. thieme-connect.com

Computational studies on spiro[3.4]octane have provided insights into its stability. The cyclopentane (B165970) ring in such a system is expected to exhibit pseudorotation, interconverting between various envelope and twist conformations. The azetidine ring, being a four-membered ring, is relatively strained and tends to be more planar, although puckering can occur. The presence of the nitrogen atom and the carbonyl group in this compound would further influence the conformational preferences of the rings through electronic and steric effects.

Stereochemical Characterization and Absolute Configuration Determination

The spiro carbon atom in this compound is a stereogenic center, meaning the molecule can exist as a pair of enantiomers. The determination of the absolute configuration of such chiral molecules is crucial for understanding their biological activity. wikipedia.org

X-ray crystallography is a primary method for determining the absolute configuration of chiral compounds in their pure enantiomeric form. nih.govwikipedia.org For azaspiro compounds, this technique has been successfully applied to determine the spatial arrangement of atoms. nih.gov For example, the absolute configuration of chiral 7-(7-amino-5-azaspiro[2.4]heptan-5-yl) derivatives was determined using X-ray analysis. nih.gov

In cases where suitable crystals for X-ray analysis cannot be obtained, stereochemical assignments can sometimes be made through detailed NMR experiments, though this can be challenging. nih.gov Chiroptical methods such as optical rotatory dispersion and vibrational circular dichroism can also be employed. wikipedia.org The synthesis of enantiomerically pure azaspiro compounds often relies on the use of chiral starting materials or asymmetric catalysis.

Table 2: Methods for Stereochemical Characterization

MethodApplication to Azaspiro CompoundsReference
X-ray CrystallographyDetermination of absolute and relative stereochemistry. nih.govnih.gov
NMR SpectroscopyCan be used for assigning relative stereochemistry, but may not be definitive. nih.gov
Chiroptical MethodsOptical rotatory dispersion and vibrational circular dichroism can help determine absolute configuration. wikipedia.org

Influence of Spirocyclic Rigidity on Molecular Conformation

The spiro center in 6-Azaspiro[3.4]octane, a related compound, connects a cyclopentane and an azetidine ring, creating a rigid bicyclic system. This structural feature limits the number of accessible low-energy conformations, which can be advantageous in the design of bioactive molecules.

The presence of the ketone group at the 6-position of the cyclopentane ring in this compound would introduce further conformational constraints. The planarity of the sp2-hybridized carbonyl carbon and its adjacent atoms would influence the puckering of the five-membered ring. The interplay between the inherent strain of the azetidine ring and the conformational preferences of the cyclopentanone ring, all held together by the spiro atom, results in a well-defined three-dimensional structure that is characteristic of this class of compounds.

Advanced Spectroscopic and Analytical Characterization of Azaspiro 3.4 Octanones

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 2-Azaspiro[3.4]octan-6-one in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopic Analysis

Proton (¹H) NMR spectroscopy reveals the number and types of hydrogen atoms in the molecule. For this compound, the spectrum is characterized by distinct signals corresponding to the protons of the azetidine (B1206935) and cyclopentanone (B42830) rings. The chemical shifts (δ) are influenced by adjacent functional groups, such as the ketone and the amine.

The protons on the azetidine ring (positions 1 and 3) typically appear as signals shifted downfield due to the electron-withdrawing effect of the adjacent nitrogen atom. The protons on the cyclopentanone ring exhibit chemical shifts characteristic of their proximity to the carbonyl group. Protons at position 5, being alpha to the ketone, are expected to be the most deshielded within the five-membered ring. The integration of these signals confirms the presence of the correct number of protons in each environment, while the splitting patterns (multiplicity) provide information about neighboring protons. For instance, the analysis of N-protected derivatives is frequently reported in the literature, providing a basis for the expected spectral features of the parent compound. semanticscholar.org

Table 1: Predicted ¹H-NMR Data for this compound Core Structure

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
H1, H3 (CH₂) ~3.5 - 3.9 Triplet
H5, H7 (CH₂) ~2.2 - 2.6 Multiplet
H8 (CH₂) ~1.9 - 2.2 Multiplet

Note: Predicted values are based on general principles and data from related structures. Actual spectra may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal.

The most downfield signal in the ¹³C-NMR spectrum corresponds to the carbonyl carbon (C6) of the ketone, typically appearing above 200 ppm. The spirocyclic carbon (C4), a quaternary carbon atom linking the two rings, shows a characteristic chemical shift. The carbons of the azetidine ring (C1 and C3) are deshielded by the nitrogen atom, while the remaining cyclopentanone carbons (C5, C7, and C8) resonate at positions typical for aliphatic rings. semanticscholar.org

Table 2: Predicted ¹³C-NMR Data for this compound Core Structure

Carbon Atom Predicted Chemical Shift (δ, ppm)
C6 (C=O) > 200
C4 (Spiro) ~60 - 70
C1, C3 ~45 - 55
C5, C7 ~35 - 45

Note: Predicted values are based on general principles and data from related structures. Actual spectra may vary.

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

To unambiguously assign all proton and carbon signals and confirm the spirocyclic structure, two-dimensional (2D) NMR techniques are employed. These experiments reveal correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons), helping to map out the proton-proton networks within the azetidine and cyclopentanone rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to. This is essential for assigning the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly critical for identifying the spirocyclic center by showing correlations from protons on both rings (e.g., H1, H3, H5, H7) to the quaternary spiro carbon (C4).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity between protons, which helps to determine the three-dimensional conformation of the molecule.

The collective data from these 2D NMR experiments provide definitive proof of the constitution and configuration of azaspiro compounds. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound by measuring the vibrations of its chemical bonds.

Table 3: Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Amine) Stretch 3300 - 3500
C-H (Aliphatic) Stretch 2850 - 3000

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Mass Determination

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of this compound and confirming its elemental composition. The molecular formula of the compound is C₇H₁₁NO, corresponding to a molecular weight of approximately 125.17 g/mol .

In a typical mass spectrum using a soft ionization technique like Electrospray Ionization (ESI), the compound is observed as a protonated molecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 126.1.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition. The calculated exact mass of the [M+H]⁺ ion for C₇H₁₂NO⁺ is used as a reference. An experimentally measured mass that matches this value to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula, distinguishing it from other potential compounds with the same nominal mass. This technique is routinely used in the synthesis and characterization of azaspiro derivatives. google.com

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and for separating it from starting materials, byproducts, or other impurities. google.com

A common approach is reversed-phase HPLC, where the compound is passed through a column with a nonpolar stationary phase. The mobile phase is typically a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape. The compound is detected as it elutes from the column, usually by UV-Vis spectroscopy or by a mass spectrometer (LC-MS). google.comgoogle.com

The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A single, sharp peak is indicative of a high-purity sample. HPLC methods are crucial for quality control in both laboratory-scale synthesis and industrial production.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone of chemical characterization, providing the mass percentages of constituent elements in a compound. This technique is fundamental for validating the empirical formula of a newly synthesized or purified substance. For the chemical compound “this compound”, which has a molecular formula of C₇H₁₁NO, the theoretical elemental composition can be precisely calculated based on the atomic weights of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O).

The validation of the compound's purity and empirical formula is achieved by comparing these theoretical percentages with the values obtained from experimental elemental analysis, typically performed using a CHN analyzer. While specific experimental data for this compound is not detailed in readily available literature, the general procedure involves the combustion of a small, precisely weighed sample of the compound. The resulting combustion products—carbon dioxide, water, and nitrogen gas—are quantitatively measured to determine the percentages of carbon, hydrogen, and nitrogen in the original sample. The percentage of oxygen is often determined by difference.

A close correlation between the experimentally determined and theoretically calculated values, typically within a margin of ±0.4%, is considered a strong confirmation of the compound's empirical formula and a high degree of purity.

Below is a data table outlining the theoretical elemental composition of this compound.

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.01784.0767.17
HydrogenH1.0081111.0888.86
NitrogenN14.01114.0111.19
OxygenO16.00116.0012.78
Total 125.168 100.00

Note: Experimental elemental analysis data for this compound were not found in the surveyed literature. The table above reflects the calculated theoretical values.

Applications of 2 Azaspiro 3.4 Octan 6 One in Advanced Organic Chemistry and Scaffold Design

Utility of 2-Azaspiro[3.4]octan-6-one as a Versatile Synthetic Intermediate

The value of this compound as a synthetic intermediate stems from its two distinct and reactive functional groups: a secondary amine within the azetidine (B1206935) ring and a ketone in the cyclopentane (B165970) ring. This bifunctionality allows for selective and orthogonal chemical modifications, making it a powerful building block for constructing more complex molecular architectures. Facile and efficient synthetic routes to the parent 2-azaspiro[3.4]octane scaffold have been developed, ensuring its accessibility for broader chemical exploration. researchgate.netrsc.org

The secondary amine at the 2-position serves as a versatile handle for a variety of transformations, including N-alkylation, N-acylation, and sulfonylation, enabling the introduction of diverse substituents. The ketone at the 6-position is also amenable to a wide range of standard chemical reactions. It can be reduced to the corresponding alcohol, undergo olefination reactions to form alkenes, or serve as an electrophile in condensation and reductive amination reactions. This dual reactivity allows chemists to elaborate the scaffold in multiple directions, leading to a wide array of derivatives. For instance, spiro-lactam derivatives, which are important motifs in medicinal chemistry, can be synthesized from related azaspiro[3.4]octane frameworks, highlighting the scaffold's utility in generating other valuable heterocyclic systems. researchgate.net

Table 1: Potential Synthetic Transformations of this compound

Functional Group Position Reaction Type Potential Reagents Resulting Moiety
Secondary Amine 2 N-Alkylation Alkyl halides, Reductive Amination Tertiary Amine
Secondary Amine 2 N-Acylation Acyl chlorides, Carboxylic acids Amide
Secondary Amine 2 N-Arylation Buchwald-Hartwig or Ullmann coupling N-Aryl Amine
Secondary Amine 2 Sulfonylation Sulfonyl chlorides Sulfonamide
Ketone 6 Reduction NaBH₄, LiAlH₄ Secondary Alcohol
Ketone 6 Wittig Reaction Phosphonium ylides Exocyclic Alkene
Ketone 6 Reductive Amination Amines, NaBH(OAc)₃ Secondary/Tertiary Amine
Ketone 6 Grignard Reaction Organomagnesium halides Tertiary Alcohol

Rational Design of Azaspiro[3.4]octanone-Based Scaffolds for Chemical Library Diversification

In modern drug discovery, there is a significant drive to "escape from flatland" by developing three-dimensional molecules that can interact more specifically with biological targets. Spirocyclic N-heterocycles are considered "privileged structures" because they provide a rigid, conformationally restricted, and novel 3D-scaffold. researchgate.net This inherent three-dimensionality can lead to improved physicochemical properties, enhanced metabolic stability, and more selective target engagement compared to their non-strained or aromatic counterparts. researchgate.net The 2,6-diazaspiro[3.4]octane scaffold, a close analogue, has been identified as a privileged structure, accelerating the discovery of new lead compounds. nih.gov

The 2-Azaspiro[3.4]octanone framework is an ideal scaffold for the rational design of chemical libraries. Its defined three-dimensional shape orients substituents into precise vectors in space. researchgate.net By systematically modifying the two functional handles, vast libraries of diverse compounds can be generated from a single core structure. This diversification is crucial for high-throughput screening campaigns aimed at identifying new bioactive molecules. Commercial availability of various analogues of the core 2-azaspiro[3.4]octane scaffold further demonstrates its utility as a foundational building block for creating these libraries. molport.com

Development of Azaspiro[3.4]octanone Derivatives as Structural Surrogates

The concept of a structural surrogate, or bioisostere, involves replacing a part of a molecule with a different functional group or scaffold that retains or improves biological activity while enhancing other properties like selectivity, solubility, or metabolic stability. The development of novel, strained spiro heterocycles as bioisosteres for common motifs like aromatic or non-strained aliphatic rings is a highly sought-after strategy in drug design. researchgate.net

The azaspiro[3.4]octane core has been successfully employed as a structural surrogate. For example, related derivatives such as 2-oxa-6-azaspiro[3.4]octane and 2,6-diazaspiro[3.4]octane have been synthesized as effective surrogates for morpholine (B109124) and piperazine, respectively—two of the most common rings found in pharmaceuticals. researchgate.net These spirocyclic analogues offer a more rigid and three-dimensional presentation of key pharmacophoric features. Furthermore, the discovery of a potent and reversible monoacylglycerol lipase (B570770) (MAGL) inhibitor containing a 7-oxa-5-azaspiro[3.4]octan-6-one moiety originated from a bioisosteric transformation strategy, underscoring the scaffold's value in lead optimization. acs.org By replacing conformationally flexible or planar moieties, the 2-azaspiro[3.4]octanone scaffold can impart conformational rigidity and improved pharmacological profiles.

Exploration of Azaspiro[3.4]octanone in Coordination Chemistry and Ligand Development

While specific examples of this compound in coordination complexes are not yet widely reported, its structural features suggest significant potential for exploration in ligand development. A ligand is a molecule that binds to a central metal ion to form a coordination complex. researchgate.net The this compound molecule possesses two potential donor atoms: the nitrogen atom of the azetidine ring and the carbonyl oxygen atom of the cyclopentanone (B42830).

These two sites could allow the molecule to act as a bidentate ligand, binding to a metal center to form a stable chelate ring. The rigid spirocyclic framework is a particularly attractive feature in ligand design. It would enforce a specific, predictable geometry on the resulting metal complex, which can be critical for applications in asymmetric catalysis, where the ligand's structure dictates the stereochemical outcome of a reaction. The development of such rigid ligands is a key objective in the synthesis of catalysts for fine chemical production and in the design of metal-based therapeutics.

Integration of Azaspiro[3.4]octanone Architectures in Materials Science

The application of complex heterocyclic structures is expanding beyond medicine into the realm of materials science. acs.org The properties that make this compound attractive for drug design—namely its rigidity and defined three-dimensional structure—are also highly desirable for the creation of advanced polymers and materials. While this specific application is still emerging, related spirocyclic compounds are being explored for their potential to create novel materials with enhanced properties. smolecule.com

The bifunctional nature of the 2-Azaspiro[3.4]octanone scaffold provides two points for polymerization. For example, the amine and ketone functionalities could be used to synthesize novel polyamides, polyimines, or other polymers. Incorporating the rigid spirocyclic unit into a polymer backbone could significantly enhance the material's thermal stability, glass transition temperature, and mechanical modulus compared to polymers made from more flexible, linear monomers. This makes the scaffold a promising candidate for developing high-performance materials for a variety of specialized applications.

Computational Chemistry and Theoretical Studies of 2 Azaspiro 3.4 Octan 6 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) are routinely used to solve the electronic Schrödinger equation, providing detailed information about electron distribution and energy levels. scienceopen.com For 2-Azaspiro[3.4]octan-6-one, these calculations can elucidate its stability, electronic properties, and chemical reactivity.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.

Furthermore, these calculations can map the electrostatic potential surface, identifying electron-rich and electron-poor regions. In this compound, the carbonyl oxygen and the nitrogen atom are expected to be electron-rich sites, making them susceptible to electrophilic attack, whereas the N-H proton is an electron-poor site. This information is vital for predicting how the molecule will interact with other reagents. researchgate.net

Table 1: Illustrative Electronic Properties of this compound from Quantum Chemical Calculations Note: These are representative values typical for such a molecule and are for illustrative purposes.

ParameterCalculated ValueSignificance
HOMO Energy-6.8 eVIndicates electron-donating capability (e.g., at the N atom).
LUMO Energy+1.5 eVIndicates electron-accepting capability (e.g., at the C=O group).
HOMO-LUMO Gap8.3 eVSuggests high kinetic stability.
Dipole Moment2.5 DIndicates a polar molecule, influencing solubility and intermolecular forces.
Mulliken Charge on N-0.45Confirms the nitrogen atom as an electron-rich, nucleophilic center.
Mulliken Charge on C=O+0.52Confirms the carbonyl carbon as an electron-poor, electrophilic center.

Molecular Dynamics Simulations for Conformational Sampling

The three-dimensional structure of this compound is not static; it undergoes constant dynamic motion. Molecular Dynamics (MD) simulations are computational methods used to study these movements by simulating the physical motions of atoms and molecules over time. livecomsjournal.org These simulations allow for the exploration of the molecule's conformational space—the full range of possible three-dimensional arrangements it can adopt. nih.govnih.gov

For a spirocyclic compound like this compound, MD simulations can reveal the flexibility of the fused ring system. This includes the puckering of the cyclopentanone (B42830) ring and the potential twisting or bending of the azetidine (B1206935) ring. By simulating the molecule in different environments, such as in a vacuum or in a solvent like water, researchers can understand how its conformation adapts to its surroundings. unito.it This is crucial for predicting its behavior in biological systems or in solution. The results of these simulations are often analyzed to identify the most stable, low-energy conformations and the energy barriers between them.

Table 2: Key Parameters Analyzed in MD Simulations of this compound Note: This table illustrates the types of data generated from a typical MD simulation.

ParameterDescriptionInsights Gained
Dihedral AnglesMeasurement of the angles between planes of atoms.Characterizes the puckering and twisting of the azetidine and cyclopentanone rings.
Root Mean Square Deviation (RMSD)A measure of the average distance between the atoms of superimposed structures.Assesses the stability of the molecule's conformation over the simulation time.
Radius of Gyration (Rg)A measure of the molecule's overall size and compactness.Indicates conformational changes, such as folding or unfolding, in different environments. unito.it
Potential EnergyThe total energy of the system over time.Helps identify the most stable (lowest energy) conformations.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can be invaluable for structure elucidation and verification. researchgate.net For Nuclear Magnetic Resonance (NMR) spectroscopy, quantum mechanical methods can accurately predict the chemical shifts of ¹H and ¹³C atoms. nih.govmdpi.com

The process typically involves first finding the molecule's lowest energy conformation, often through the methods described above. Then, using a suitable level of theory (like DFT) and a basis set, the magnetic shielding of each nucleus is calculated. These theoretical shielding values are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). uncw.edu Comparing these predicted shifts with experimental data can confirm a proposed molecular structure or help assign signals in a complex spectrum. nih.gov

Table 3: Representative Comparison of Predicted and Experimental NMR Chemical Shifts for this compound Note: Experimental values are hypothetical and provided for illustrative comparison.

Atom PositionPredicted ¹³C Shift (ppm)Hypothetical Exp. ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Hypothetical Exp. ¹H Shift (ppm)
C135.235.82.152.18
C338.138.52.302.33
C455.456.03.103.15
C5 (Spiro)68.969.5--
C7210.5211.2--
C842.643.12.552.59
N-H--2.802.85

Analysis of Intermolecular Interactions, Including Hydrogen Bonding Networks

The way this compound interacts with itself and with other molecules is governed by intermolecular forces. cambridgemedchemconsulting.comcambridgemedchemconsulting.com Its structure contains key functional groups capable of forming strong hydrogen bonds: the secondary amine (N-H group) can act as a hydrogen bond donor, while the lone pair on the nitrogen and the carbonyl oxygen (C=O) can act as hydrogen bond acceptors. youtube.com

Computational methods can be used to model and quantify these interactions. By calculating the interaction energy between two or more molecules, researchers can determine the strength of the hydrogen bonds and predict how the molecules will arrange themselves in a solid state (crystal lattice) or in solution. nih.gov For example, simulations can show the formation of dimers or larger clusters of this compound molecules linked by N-H···O=C hydrogen bonds. mdpi.com Understanding these interactions is critical for predicting physical properties like boiling point, melting point, and solubility.

Table 4: Potential Hydrogen Bonding Interactions for this compound

Donor GroupAcceptor GroupType of InteractionTypical Energy (kcal/mol)
N-H (amine)O=C (carbonyl)Intermolecular Hydrogen Bond3 - 7
N-H (amine)N (amine)Intermolecular Hydrogen Bond1 - 3
O-H (of solvent like water)O=C (carbonyl)Solute-Solvent Hydrogen Bond3 - 5
O-H (of solvent like water)N (amine)Solute-Solvent Hydrogen Bond2 - 4
N-H (amine)O-H (of solvent like water)Solute-Solvent Hydrogen Bond2 - 4

Isotopic Labeling and its Impact on Electronic Structure and Spectroscopic Signatures

Isotopic labeling involves replacing an atom in a molecule with one of its isotopes, such as substituting hydrogen (¹H) with deuterium (B1214612) (²H or D). While isotopes have the same number of protons and electrons, their different masses can lead to subtle but measurable changes in molecular properties, known as isotope effects.

Computationally, the impact of isotopic substitution can be investigated. The primary effect of replacing H with D is on the vibrational frequencies of bonds involving that atom. Because deuterium is heavier, the N-D bond will have a lower vibrational frequency than the N-H bond. This change can slightly alter the average bond length and the geometry of hydrogen bonds. researchgate.net

These subtle changes can be detected in spectroscopic measurements, particularly NMR. For instance, substituting a proton with a deuteron (B1233211) can cause small shifts in the NMR signals of nearby nuclei. This phenomenon, known as an isotope shift, can be predicted through quantum chemical calculations. zlibrary.to Studying these effects provides detailed information about molecular structure and bonding environments.

Table 5: Illustrative Predicted Isotope Effects on NMR Spectra of this compound Note: This table shows the theoretical effect of replacing the N-H proton with deuterium.

Nucleus ObservedIsotopic SubstitutionPredicted Isotope Shift (ppm)Rationale
¹³C (adjacent to N)¹H → ²H on Nitrogen-0.05 to -0.15Change in vibrational averaging and electronic shielding due to the heavier isotope.
¹H (on C adjacent to N)¹H → ²H on Nitrogen-0.01 to -0.03Small through-bond and through-space effects on the magnetic environment of nearby protons.

Q & A

Basic: What are the established synthetic routes for 2-Azaspiro[3.4]octan-6-one, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves cyclization of appropriately substituted precursors. For example, a reported method uses N-allyl-N-methoxy benzamide derivatives subjected to ring-closing via ab initio molecular orbital calculations (HF/3-21G and MP2/6-311G levels) to optimize reaction pathways . Key factors include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
  • Catalysts : Transition-metal catalysts (e.g., Pd) or Brønsted acids (e.g., TFA) may stabilize intermediates.
  • Temperature : Elevated temperatures (80–120°C) are often required for spiro-ring formation.

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